Opipramol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Opipramol is a tricyclic antidepressant and anxiolytic compound known for its high affinity to sigma receptors (sigma-1 and sigma-2) without reuptake-inhibiting properties, distinguishing it from other tricyclic antidepressants. It exhibits pronounced D2-, 5-HT2-, and H1-blocking potential, contributing to its therapeutic effects in treating anxious-depressive states and general anxiety disorder (Möller, Volz, Reimann, & Stoll, 2001).
Synthesis Analysis
The synthesis of deuterium-labeled compounds like Opipramol-d4 typically involves selective deuterium incorporation into the parent molecule. For example, deuterated imipramine, structurally related to Opipramol, was synthesized using acid-catalyzed hydrogen-deuterium exchange reactions, indicating a potential pathway for Opipramol-d4 synthesis (Baba, Furuta, Sasaki, & Kasuya, 1985).
Molecular Structure Analysis
Opipramol's structure, characterized by tricyclic and sigma ligand properties, plays a significant role in its interaction with the N-methyl-D-aspartate (NMDA) receptor complex, influencing its neuroprotective and anxiolytic effects (Rao, Cler, Mick, Ragan, Lanthorn, Contreras, Iyengar, & Wood, 1990; Müller, Siebert, Holoubek, & Gentsch, 2004). These interactions are crucial for understanding the molecular basis of Opipramol's pharmacological activity.
Chemical Reactions and Properties
Opipramol's interactions with sigma receptors and its modulation of NMDA receptor complex activity underline its unique chemical properties, which differ from those of conventional tricyclic antidepressants. Its ability to form stable complexes with biological targets, such as P4502C9, further illustrates its complex chemical behavior (Mary, Panicker, Kavitha, Yathirajan, Siddegowda, Cruz, Nogueira, Al‐Saadi, Van Alsenoy, & War, 2015).
Physical Properties Analysis
The solubility and stability of Opipramol have been improved through complexation with beta-cyclodextrin, indicating that its physical properties can be modulated to enhance bioavailability (Majewska, Skwierawska, Kamińska, & Prześniak-Welenc, 2018).
Chemical Properties Analysis
The electrooxidative behavior of Opipramol has been studied, showing its irreversible oxidation and diffusion-controlled process at a glassy carbon electrode, which is significant for analytical determinations and understanding its chemical properties in biological matrices (Turhan & Uslu, 2008).
- (Möller, Volz, Reimann, & Stoll, 2001)
- (Baba, Furuta, Sasaki, & Kasuya, 1985)
- (Rao, Cler, Mick, Ragan, Lanthorn, Contreras, Iyengar, & Wood, 1990)
- (Müller, Siebert, Holoubek, & Gentsch, 2004)
- (Mary, Panicker, Kavitha, Yathirajan, Siddegowda, Cruz, Nogueira, Al‐Saadi, Van Alsenoy, & War, 2015)
- (Majewska, Skwierawska, Kamińska, & Prześniak-Welenc, 2018)
- (Turhan & Uslu, 2008)
科学的研究の応用
Anxiety Disorder Treatment : A study by Möller et al. (2001) found that opipramol is effective in treating Generalized Anxiety Disorder (GAD). It has anxiolytic efficacy superior to placebo and is comparable to alprazolam in this regard (Möller, Volz, Reimann, & Stoll, 2001).
Neuroprotection Against Ischemia : Research by Rao et al. (1990) demonstrated that opipramol offers significant neuronal protection against ischemia-induced neuronal cell loss. This indicates its potential in neuroprotective applications (Rao, Cler, Mick, et al., 1990).
Sigma Receptor Binding : A study by Ferris et al. (1991) revealed that opipramol binds to sigma receptors in rat brain membranes, suggesting its therapeutic effects might be mediated through these receptors (Ferris, Hirsch, Brooks, et al., 1991).
Somatoform Disorders : Opipramol has been found effective in treating somatoform disorders. A placebo-controlled trial by Volz et al. (2000) supported its efficacy in this indication, showing statistical effectiveness over placebo (Volz, Möller, Reimann, & Stoll, 2000).
Anxiolytic Properties : Müller et al. (2004) found that opipramol has anxiolytic properties and its interaction with sigma sites is involved in these effects. The study suggests a potential role for opipramol in treating anxiety and depressive symptoms (Müller, Siebert, Holoubek, & Gentsch, 2004).
Gastroprotective Effects : A study by Dursun et al. (2009) highlighted the gastroprotective effects of opipramol, indicating its potential utility in treating gastric ulcer diseases, especially for patients with concurrent depression (Dursun, Albayrak, Bilici, et al., 2009).
将来の方向性
特性
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFUWZUGRBMHL-AUZVCRNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Opipramol-d4 |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。